tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate
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Overview
Description
The compound “tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate” is a complex organic molecule that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Indole Group: This step may involve coupling reactions such as Suzuki or Stille coupling.
Carbamate Formation: The carbamate group can be introduced using reagents like isocyanates or carbamoyl chlorides.
Final Assembly: The final molecule is assembled through a series of coupling and deprotection steps.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole group can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group may yield oxindole derivatives, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the indole group suggests that it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and functional groups make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The indole group may interact with aromatic residues in proteins, while the piperidine group may form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
N-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-N-methylcarbamate: Similar structure with an indole and carbamate group.
tert-Butyl N-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]carbamate: Similar structure with an indole and tert-butyl carbamate group.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both indole and piperidine groups, along with the carbamate functionality, makes it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O5/c1-34(2,3)47-33(46)39-35(4,5)31(44)38-29(21-26-23-37-28-18-13-12-17-27(26)28)30(43)42-20-14-19-36(24-42,32(45)41(8)40(6)7)22-25-15-10-9-11-16-25/h9-13,15-18,23,29,37H,14,19-22,24H2,1-8H3,(H,38,44)(H,39,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGGVBSVVWMZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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